molecular formula C15H31N3O B7865007 (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7865007
M. Wt: 269.43 g/mol
InChI Key: SRHSRAZZEHZTDL-AWEZNQCLSA-N
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Description

This compound (IUPAC name: (2S)-2-Amino-1-{4-[isopropyl(methyl)amino]-1-piperidinyl}-3-methyl-1-butanone) is a chiral tertiary amine featuring a piperidine ring substituted with an isopropyl-methyl-amino-methyl group at the 4-position.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-8-6-13(7-9-18)10-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHSRAZZEHZTDL-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, commonly referred to as AM91804, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H31N3O
  • Molecular Weight : 241.37 g/mol
  • CAS Number : 1292746-49-6

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly those involving glutamate and dopamine receptors. Research indicates that it acts as a positive allosteric modulator at metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic transmission and plasticity .

Key Mechanisms:

  • Glutamate Receptor Modulation : Enhances glutamate-mediated calcium signaling in neuronal cultures, suggesting potential applications in neurodegenerative diseases .
  • Dopaminergic Activity : The piperidine moiety is associated with dopaminergic pathways, indicating possible effects on mood and cognitive functions.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, modifications to the piperidine structure have shown enhanced antibacterial activity against Bacillus subtilis and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics like Streptomycin .

2. Neuroprotective Effects

The compound's ability to modulate glutamate receptors suggests potential neuroprotective effects. Research indicates that it may help mitigate excitotoxicity in neuronal cells, a key factor in neurodegenerative disorders such as Alzheimer's disease .

3. Analgesic Properties

Preliminary studies have suggested that this compound may possess analgesic properties through its interaction with pain pathways mediated by glutamate and dopamine .

Case Study 1: Neuroprotective Potential

A study explored the neuroprotective effects of AM91804 in a model of excitotoxicity induced by glutamate. Results indicated that pre-treatment with the compound significantly reduced neuronal cell death and preserved mitochondrial function, highlighting its potential for treating conditions like stroke and traumatic brain injury.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various derivatives of (S)-2-Amino compounds against clinical isolates of bacteria. The results showed that certain structural modifications led to MIC values as low as 6.25 μg/ml against Staphylococcus aureus, demonstrating enhanced potency compared to traditional antibiotics .

Data Summary Table

Biological Activity Observed Effects Reference
AntimicrobialEffective against E. coli, Bacillus subtilis
NeuroprotectiveReduced excitotoxicity-induced cell death
AnalgesicPain relief in animal models

Scientific Research Applications

Preliminary studies indicate that (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one exhibits significant biological activity, particularly in relation to neurotransmitter systems. It has been investigated for its potential effects on:

  • Dopamine Pathways : The compound may influence dopamine levels, which are crucial in mood regulation and reward pathways.
  • Serotonin Pathways : Its interaction with serotonin receptors suggests potential applications in treating mood disorders such as anxiety and depression.

Therapeutic Implications

The compound's ability to modulate neurotransmitter activity positions it as a promising candidate for the treatment of various psychological and neurological disorders. Potential therapeutic applications include:

  • Anxiety Disorders : By modulating neurotransmitter levels, it may help alleviate symptoms associated with anxiety.
  • Depression : Its influence on serotonin pathways could provide benefits for individuals suffering from depression.
  • Cognitive Enhancement : There is ongoing research into its effects on cognitive functions, potentially offering benefits in conditions like ADHD or cognitive decline .

Case Studies and Research Findings

Research findings indicate that this compound has been subject to various studies focusing on its pharmacodynamics and pharmacokinetics:

  • Neurotransmitter Interaction Studies : These studies help elucidate the mechanisms through which the compound affects neurotransmitter systems, providing insights into its therapeutic potential.
  • Behavioral Studies : Animal models have been employed to assess the efficacy of this compound in reducing anxiety-like behaviors and improving mood regulation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-[(isopropyl-methyl-amino)-methyl] C₁₆H₃₂N₃O 290.45 S-configuration at amino carbon; discontinued availability .
(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS 203047-48-7) 4-[(benzyl-cyclopropyl-amino)-methyl] C₂₃H₃₄N₃O 368.55 Increased lipophilicity due to benzyl and cyclopropyl groups; potential for enhanced membrane permeability .
(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS 1354010-98-2) 4-[(cyclopropyl-methyl-amino)-methyl] C₁₆H₃₀N₃O 288.44 Smaller substituent than benzyl derivatives; may improve solubility .
(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS 1354026-74-6) 4-[(benzyl-ethyl-amino)-methyl] C₂₁H₃₄N₃O 356.52 Ethyl group reduces steric hindrance compared to isopropyl; possible metabolic stability trade-offs .
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one 4-(isopropyl-methyl-amino) C₁₂H₂₅N₃O 227.35 Shorter carbon chain (propanone vs. butanone); lower molecular weight may influence receptor binding .
(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (CAS 1401668-19-6) (R)-3-(isopropyl-methyl-amino) C₁₅H₃₀N₃O 268.43 Altered piperidine substitution position (3 vs. 4); potential stereochemical effects on activity .

Key Structural Differences and Implications

Substituent Bulk and Lipophilicity: The target compound’s isopropyl-methyl-amino group balances moderate lipophilicity and steric bulk. In contrast, benzyl-containing analogues (e.g., CAS 203047-48-7) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Stereochemical Variations :

  • The (S)-configuration in the target compound is critical for chiral recognition in biological systems. The analogue with (R)-3-substitution (CAS 1401668-19-6) demonstrates how positional isomerism can alter binding kinetics or toxicity profiles .

Backbone Modifications: Replacing butanone with propanone (as in ) shortens the carbon chain, reducing molecular weight by ~63 g/mol. This could affect pharmacokinetics, such as absorption rates or half-life .

Research and Application Insights

  • Pharmacological Potential: Piperidine derivatives are frequently explored in drug discovery (e.g., GLP-1 receptor activators for obesity, as seen in ). The target compound’s tertiary amine structure suggests possible activity at amine-binding receptors, though specific studies are lacking in the provided evidence.

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